4-Bromo-1-cyclopentyl-2-fluorobenzene
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Overview
Description
4-Bromo-1-cyclopentyl-2-fluorobenzene is an organic compound with the molecular formula C11H12BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a cyclopentyl group at the 1-position, and a fluorine atom at the 2-position. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopentyl-2-fluorobenzene typically involves a multi-step process. One common method is the bromination of 1-cyclopentyl-2-fluorobenzene. This can be achieved by reacting 1-cyclopentyl-2-fluorobenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopentyl-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form 1-cyclopentyl-2-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1-cyclopentyl-2-fluorobenzene.
Scientific Research Applications
4-Bromo-1-cyclopentyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopentyl-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopentyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-cyclopentylbenzene
- 4-Bromo-2-fluorobenzene
- 1-Cyclopentyl-2-fluorobenzene
Uniqueness
4-Bromo-1-cyclopentyl-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a cyclopentyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-bromo-1-cyclopentyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKDFZIFOXOLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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